molecular formula C7H14O6 B117466 4-O-Methyl-D-glucose CAS No. 4132-38-1

4-O-Methyl-D-glucose

Cat. No.: B117466
CAS No.: 4132-38-1
M. Wt: 194.18 g/mol
InChI Key: GQYKSISLCPUNJT-BDVNFPICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Methyl-D-glucose is a derivative of D-glucose, where the hydroxyl group at the fourth carbon atom is replaced by a methoxy group

Mechanism of Action

Target of Action

The primary targets of 4-O-Methyl-D-glucose are the enzymes AxyAgu115A , a GH115 α-glucuronidase from Amphibacillus xylanus, and GOOX-Y300A , an AA7 gluco-oligosaccharide oxidase from Sarocladium strictum . These enzymes play a crucial role in the biochemical conversion of glucuronoxylan, a major form of hemicellulose present in wood and agricultural fiber .

Mode of Action

The enzyme AxyAgu115A releases almost all 4-O-methyl-D-glucuronic acid from glucuronoxylan . Following this, the GOOX-Y300A variant converts 4-O-methyl-D-glucuronic acid to the corresponding glucaric acid . Both enzymes work effectively at alkaline conditions that increase xylan solubility .

Biochemical Pathways

The action of this compound affects the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid (GlcA), ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans . In this pathway, glucose-6-phosphate (G6P) formed from glucose is isomerized into glucose-1-phosphate (G1P) by phosphoglucomutase .

Pharmacokinetics

The enzymatic pathway developed for its conversion requires only two enzymes and avoids the supplementation of costly cofactors . This suggests that the compound’s ADME properties and bioavailability may be influenced by the efficiency of these enzymes and the conditions under which they operate.

Result of Action

The result of the action of this compound is the production of glucaric acid, a value-added chemical with potential applications as a versatile platform chemical, food additive, metal sequestering agent, and therapeutic agent . The yield of glucaric acid in this process was 0.62 g/g 4-O-methyl-D-glucuronic acid .

Action Environment

The enzymes involved in the action of this compound work effectively at alkaline conditions that increase xylan solubility This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

Biochemical Analysis

Biochemical Properties

4-O-Methyl-D-glucose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glucuronate esterases (GEs), enzymes that can cleave ester bonds, playing a crucial role in biomass saccharification, which is important for the production of biofuels and biochemical products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with glucuronate esterases, influencing their activity and thus affecting the breakdown of complex carbohydrates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it is known to interact with glucuronate esterases in the breakdown of complex carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-O-Methyl-D-glucose can be synthesized through the methylation of D-glucose. One common method involves the use of dimethyl sulfate or methyl iodide in the presence of a base such as silver oxide or sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves enzymatic pathways. For example, glucuronoxylan can be enzymatically converted to 4-O-methyl-D-glucuronic acid using α-glucuronidase and gluco-oligosaccharide oxidase. This intermediate can then be further processed to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-O-Methyl-D-glucose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-O-methyl-D-glucaric acid.

    Reduction: Reduction reactions can convert it back to its parent sugar, D-glucose.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: 4-O-methyl-D-glucaric acid.

    Reduction: D-glucose.

    Substitution: Various substituted glucose derivatives depending on the reagents used.

Scientific Research Applications

4-O-Methyl-D-glucose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    D-glucose: The parent compound, differing only by the presence of a hydroxyl group instead of a methoxy group at the fourth carbon.

    4-O-Methyl-D-glucaric acid: An oxidized form of 4-O-Methyl-D-glucose.

    Methyl α-D-glucoside: A similar compound where the methoxy group is attached to the anomeric carbon.

Uniqueness

This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to interact with glucose transporters and enzymes differently from D-glucose makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKSISLCPUNJT-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(CO)O)C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315186
Record name 4-O-Methyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-38-1
Record name 4-O-Methyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4132-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Methyl-D-glucose
Reactant of Route 2
4-O-Methyl-D-glucose
Reactant of Route 3
4-O-Methyl-D-glucose
Reactant of Route 4
4-O-Methyl-D-glucose
Reactant of Route 5
4-O-Methyl-D-glucose
Reactant of Route 6
4-O-Methyl-D-glucose
Customer
Q & A

Q1: What are the natural sources of 4-O-Methyl-D-glucose?

A: this compound has been identified as a component of the hemicellulose extracted from Populus tacamahacca Mill [] and Populus tremuloïdes []. Specifically, it is obtained by hydrolysis of 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose, a constituent of these hemicelluloses.

Q2: Can you describe a novel synthesis method for this compound?

A: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions a "new synthesis" of this compound []. Unfortunately, without access to the full text, the specific steps involved in this synthesis remain unclear.

Q3: How does this compound behave under alkaline conditions?

A: this compound undergoes alkaline degradation, similar to other sugars like cellobiose and maltose []. This degradation process is relevant to the formation of saccharinic acids [] and has been studied in the context of cellulose and amylose degradation as well [].

Q4: How does this compound compare to other sugars in its reaction with 2-anthraquinone-sulfonic acid?

A: One study investigated the reaction of this compound with 2-anthraquinone-sulfonic acid []. This reaction was also performed on other sugars like cellobiose and maltose. While the abstract doesn't specify the results, it indicates the formation of 2-C-carboxyaldoses and aldonic acids as products. Comparing the product yields and reaction kinetics between this compound and other sugars might provide insights into its reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.